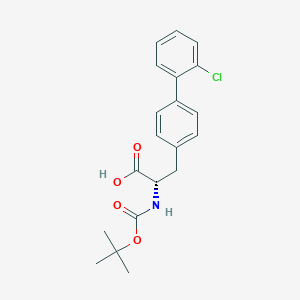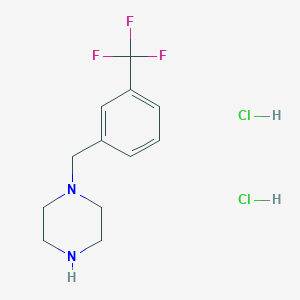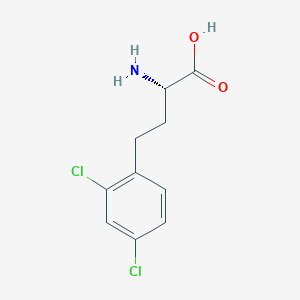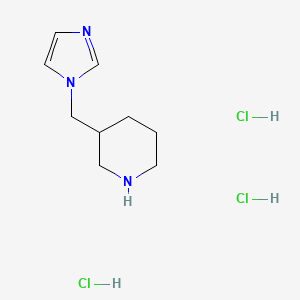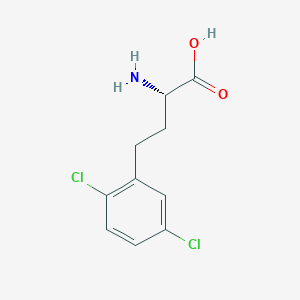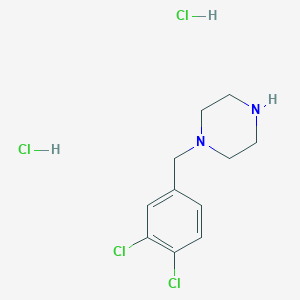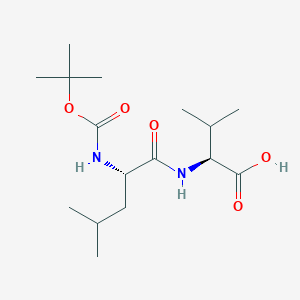
N-Boc-L-Leucyl-L-Valine
Descripción general
Descripción
N-Boc-L-Leucyl-L-Valine is a useful research compound. Its molecular formula is C16H30N2O5 and its molecular weight is 330.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Amino Acids : Agosta et al. (2006) demonstrated that protease-catalyzed hydrolysis of N-Boc-amino acid esters, such as N-Boc-L-Leucyl-L-Valine, enables the efficient preparation of both enantiomers of amino acids, which is beneficial for the preparation of d-t-leucine (Agosta et al., 2006).
Molecular Conformation Studies : Narula et al. (1990) studied the crystal structure and molecular conformation of NBocLPhedehydroLeuLValOCH3, which shows a turn II conformation. This research contributes to understanding the structural aspects of such compounds (Narula et al., 1990).
Biosynthetic Pathway Applications : Liang et al. (2021) discussed the potential of enzymes in the branched-chain amino acids biosynthetic pathway, relevant to compounds like this compound, for applications in screening herbicides and antibacterial agents, as well as in lab-scale organic synthesis (Liang et al., 2021).
Metabolism Research : Wohlt et al. (1977) found that lactating bovine mammary tissue utilizes amino acids like valine and leucine as potential energy and synthesis sources for nonessential amino acids, highlighting their metabolic significance (Wohlt et al., 1977).
Antimicrobial Activity : Khattab (2005) synthesized amino acid derivatives, including those related to this compound, showing comparable antimicrobial activity against S. aureus and E. coli (Khattab, 2005).
Enantioselective Synthesis : Enomoto and Kuwahara (2009) demonstrated a nine-step sequence for the enantioselective synthesis of potent cytotoxins from N-Boc-l-leucine, underscoring its utility in complex organic syntheses (Enomoto & Kuwahara, 2009).
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFWWQAQSLWSME-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




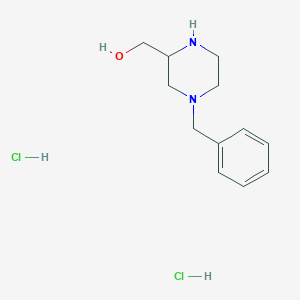
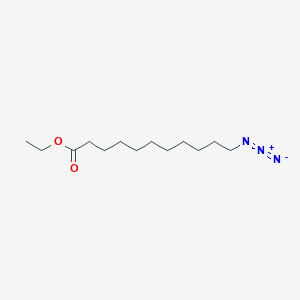
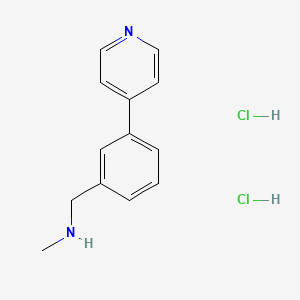
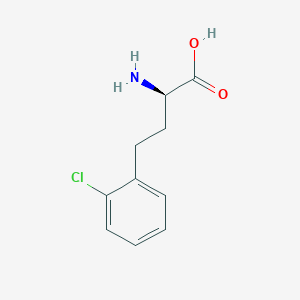

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl](/img/structure/B8178447.png)
